![molecular formula C23H17N3O3S B2693373 2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone CAS No. 896798-32-6](/img/structure/B2693373.png)
2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a key role in regulating blood pressure and vascular tone. BQ-123 has been found to have significant potential in the treatment of various cardiovascular diseases, and has been the subject of extensive scientific research.
Aplicaciones Científicas De Investigación
Vascular Endothelial Growth Factor Receptor-2 Inhibition
One application of related quinazoline derivatives is as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds are designed to covalently bind and irreversibly inhibit VEGFR-2, demonstrating antitumor activity in vivo. This highlights the potential of quinazoline derivatives in cancer therapy by targeting angiogenesis through VEGFR-2 inhibition (Wissner et al., 2005).
Antiviral Activities
Another application involves the development of novel quinazolin-4(3H)-one derivatives with significant antiviral activities against a broad spectrum of respiratory and biodefense viruses. These compounds have shown efficacy in cell culture against viruses such as influenza A, severe acute respiratory syndrome corona, and dengue, indicating their potential as broad-spectrum antiviral agents (Selvam et al., 2007).
Anti-Monoamine Oxidase and Antitumor Activities
Quinazolinone derivatives have been synthesized and evaluated for their anti-monoamine oxidase and antitumor activities. Some synthesized compounds exhibited high activity against monoamine oxidase, an enzyme target in treating depression and anxiety disorders, as well as antitumor properties. This suggests their potential therapeutic applications in neuropsychiatric and oncological conditions (Markosyan et al., 2015).
Synthesis and Biological Properties Studies
Research on quinazolines extends to exploring their synthesis methods and biological properties, including antimicrobial activities. Studies have synthesized various quinazolin-4(3H)-one derivatives, revealing their potential in treating microbial infections, showcasing the versatility of quinazoline compounds in developing new antimicrobial agents (Alagarsamy et al., 2015).
Green Synthesis and Anticancer Effects
The green synthesis of quinazolin-4(3H)-one derivatives has been explored, demonstrating not only an environmentally friendly approach to their production but also significant anticancer effects. These studies highlight the importance of sustainable methods in producing potentially therapeutic agents (Laxminarayana et al., 2021).
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-19(15-6-2-1-3-7-15)13-30-23-25-18-9-5-4-8-17(18)22(26-23)24-16-10-11-20-21(12-16)29-14-28-20/h1-12H,13-14H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKALQNVJYWMBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

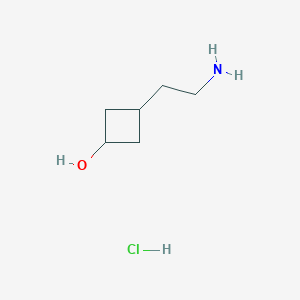


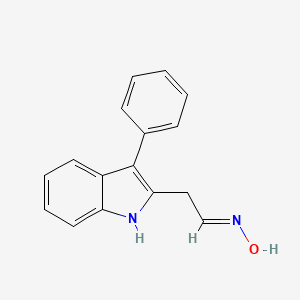
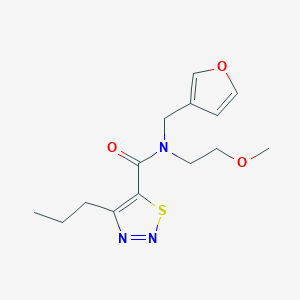
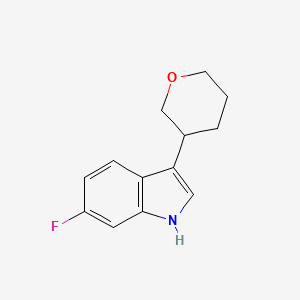
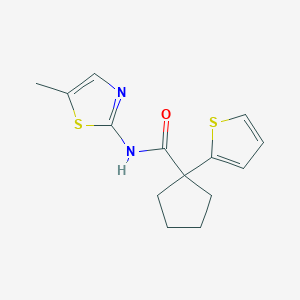
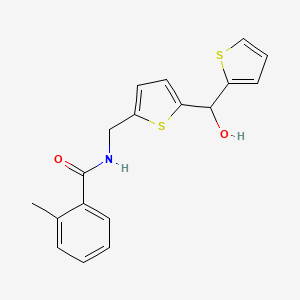
![9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2693302.png)
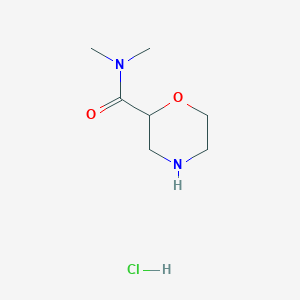
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2693305.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2693309.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2693310.png)
